![molecular formula C11H12N2O2 B14639231 2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- CAS No. 56622-58-3](/img/structure/B14639231.png)
2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-
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Overview
Description
2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is a chemical compound with a molecular formula of C10H10N2O2 It is known for its unique structure, which includes a pyrrolidinedione ring substituted with a 6-methyl-3-pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- typically involves the reaction of 2,5-pyrrolidinedione with 6-methyl-3-pyridinylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrrolidinedione ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; in the presence of a base and an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-, also known as C10H10N2O2, is a chemical compound with a unique structure featuring a pyrrolidinedione ring substituted with a 6-methyl-3-pyridinylmethyl group. This compound is used in chemistry, biology, medicine, and industry.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is a chemical building block in organic synthesis for creating complex molecules. It is also studied for its potential biological activities, such as enzyme inhibition and receptor binding. Its potential therapeutic effects, including anti-inflammatory or anticonvulsant properties, are under investigation. It is also utilized in the development of new materials like coatings and polymers because of its unique chemical properties.
Chemical Reactions
This compound undergoes different chemical reactions:
- Oxidation Oxidation can occur through the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, which results in the formation of oxidized products.
- Reduction The pyrrolidinedione ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution Nucleophilic substitution reactions can occur, in which the pyridinylmethyl group is replaced by other nucleophiles under the appropriate conditions.
IDO1 Inhibitors
Pyrrolidine-2,5-dione derivatives are recognized as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1) and have therapeutic potential, especially in cancer treatment and prevention . IDO1, an intracellular enzyme, is critical in L-tryptophan catabolism along the kynurenine pathway . The kynurenine pathway produces immunoregulatory and neuroactive metabolites and provides precursors for NAD+ and NADP+ biosynthesis .
IDO1, expressed by antigen-presenting cells such as dendritic cells, can affect T-cell proliferation and survival and activate regulatory T-cells, reducing pro-inflammatory responses. IDO1 can provide "immune privilege" to tissues experiencing chronic inflammation, as seen in allergic and infectious diseases, cancer, and transplantation . Tryptophan metabolism and kynurenine production through IDO1 may be a crucial interface between the nervous and immune systems because tolerogenic responses operate in various physiopathological conditions .
Comparison of Similar Compounds
Compound | Properties |
---|---|
Succinimide, N-methyl- | Related compound |
1-Methyl-2,5-pyrrolidinedione | Lacks the pyridinylmethyl substitution and has a simpler structure |
1-Methyl-3-phenyl-2,5-pyrrolidinedione | Contains a phenyl group instead of a pyridinylmethyl group and is known for its anticonvulsant properties |
2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- | Unique due to the presence of the 6-methyl-3-pyridinylmethyl group, giving it distinct biological and chemical properties |
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Succinimide, N-methyl-:
1-Methyl-2,5-pyrrolidinedione: Another related compound with a simpler structure, lacking the pyridinylmethyl substitution.
1-Methyl-3-phenyl-2,5-pyrrolidinedione: Known for its anticonvulsant properties, this compound has a phenyl group instead of a pyridinylmethyl group.
Uniqueness
2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is unique due to the presence of the 6-methyl-3-pyridinylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol. Its structure features a pyrrolidine ring fused with a dione and a pyridine moiety, contributing to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 2,5-Pyrrolidinedione is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Notably, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) , which plays a crucial role in tryptophan metabolism and is linked to cancer progression. The inhibition of IDO1 can lead to increased levels of tryptophan and downstream metabolites that may enhance immune responses against tumors .
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active site of IDO1, blocking its activity and potentially reversing immunosuppression in tumor microenvironments .
- Receptor Interaction : It may also modulate signaling pathways by interacting with various cell surface receptors, influencing cellular responses.
Biological Activities
Research indicates several biological activities associated with 2,5-Pyrrolidinedione:
- Anticancer Properties : By inhibiting IDO1, this compound may enhance the efficacy of cancer immunotherapies .
- Anti-inflammatory Effects : The modulation of immune responses can result in reduced inflammation in various pathological conditions .
- Neuroprotective Potential : Some studies suggest that compounds similar to 2,5-Pyrrolidinedione exhibit neuroprotective effects through antioxidant mechanisms .
Case Studies and Research Findings
Several studies have explored the biological implications of 2,5-Pyrrolidinedione:
- Inhibition of IDO1 :
- Therapeutic Applications :
-
Chemical Synthesis and Modifications :
- Various synthetic routes have been developed to enhance the potency and selectivity of derivatives based on the core structure of 2,5-Pyrrolidinedione. Modifications have led to improved biological profiles for therapeutic use.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of similar compounds compared to 2,5-Pyrrolidinedione:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
2,5-Pyrrolidinedione | IDO1 Inhibition | Anticancer |
Other Pyrrolidine Derivatives | Various Enzyme Inhibitions | Anti-inflammatory |
Pyridine-based Compounds | Receptor Modulation | Neuroprotective |
Properties
CAS No. |
56622-58-3 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-[(6-methylpyridin-3-yl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-8-2-3-9(6-12-8)7-13-10(14)4-5-11(13)15/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
GLPJDFKSGUNANB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CN2C(=O)CCC2=O |
Origin of Product |
United States |
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